4-(N-acetyl-N-methylamino)benzyl bromide
Description
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
N-[4-(bromomethyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,7H2,1-2H3 |
InChI Key |
UYGALCKENSMNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-(N-acetyl-N-methylamino)benzyl bromide via nucleophilic substitution?
- Methodology : The compound can be synthesized by reacting N-acetyl-N-methylaminobenzyl alcohol with hydrobromic acid (HBr) or via alkylation of the corresponding amine precursor. Key parameters include:
-
Solvent : Dichloromethane (DCM) or ethanol/water mixtures are effective for balancing reactivity and solubility .
-
Base : K₂CO₃ or NaOH (1.2–1.5 equiv.) facilitates deprotonation and accelerates substitution .
-
Temperature : 25–40°C optimizes reaction kinetics without promoting side reactions.
-
Yield : Typical yields range from 65–80% under these conditions .
Reagent Solvent Temperature Yield (%) HBr (48%) DCM 25–40°C 65–80 K₂CO₃/NaOH EtOH/H₂O 25–40°C 70–75
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.0–2.2 ppm (N-acetyl methyl) and δ 3.1–3.3 ppm (N-methyl group) confirm substitution patterns. Aromatic protons appear as multiplet signals between δ 7.2–7.5 ppm .
- ¹³C NMR : Carbonyl resonance near δ 170 ppm verifies the acetyl group .
Advanced Research Questions
Q. How does the N-acetyl-N-methylamino substituent influence the reactivity of benzyl bromide derivatives in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Insight : The electron-donating N-acetyl-N-methylamino group increases electron density on the benzene ring, potentially slowing oxidative addition with palladium catalysts. Comparative studies with electron-withdrawing substituents (e.g., nitro groups) show a 20–30% reduction in coupling efficiency .
- Experimental Design :
- Use Pd(PPh₃)₄ as a catalyst and vary aryl boronic acids to assess electronic effects.
- Monitor reaction progress via HPLC and compare yields with control substrates (e.g., 4-nitrobenzyl bromide) .
Q. What computational strategies predict the binding affinity of this compound derivatives to kinase targets?
- Approach :
Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase).
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with inhibitory activity .
- Key Finding : The acetyl group enhances hydrogen bonding with Lys721 in EGFR, but steric bulk from the methyl group reduces binding by 15% compared to unsubstituted analogs .
Q. How do halogen substituents (Br vs. Cl) affect the stability and solubility of benzyl bromide derivatives in aqueous media?
- Comparative Analysis :
- Stability : Bromine’s higher electronegativity increases susceptibility to hydrolysis. This compound degrades 2× faster in pH 7.4 buffer than its chloro analog .
- Solubility : LogP values (Br: 2.3 vs. Cl: 1.9) indicate brominated derivatives are less water-soluble, necessitating co-solvents like DMSO for biological assays .
Data Contradiction Analysis
Q. Discrepancies in reported yields for alkylation reactions of benzyl bromide derivatives: How to resolve?
- Root Cause : Variations in base strength (e.g., NaOH vs. K₂CO₃) and solvent polarity (DCM vs. EtOH) alter reaction equilibria.
- Resolution Strategy :
- Conduct a Design of Experiments (DoE) to optimize base/solvent combinations.
- Use in-situ FTIR to monitor intermediate formation and identify side products (e.g., elimination byproducts) .
Methodological Recommendations
- Synthetic Optimization : Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
- Biological Assays : Prioritize derivatives with reduced steric hindrance (e.g., replacing N-methyl with smaller groups) to enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
